molecular formula C18H17ClN4O4 B15022166 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide

Cat. No.: B15022166
M. Wt: 388.8 g/mol
InChI Key: CBGRYWAEIHKGIM-CIAFOILYSA-N
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Description

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide is an organic compound characterized by its complex structure, which includes a hydrazone linkage and various functional groups such as nitro, chloro, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide typically involves the reaction of 3-chloro-4-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with N-(2-methylphenyl)butanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydrazone linkage allows for the formation of hydrogen bonds, which can stabilize the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
  • (3E)-3-[(3-chloro-4-nitrobenzoyl)hydrazono]-N-[3-(4-morpholinyl)propyl]butanamide

Uniqueness

Compared to similar compounds, (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methylphenyl)butanamide is unique due to its specific combination of functional groups and its hydrazone linkage. This unique structure allows for specific interactions with biological molecules, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H17ClN4O4/c1-11-5-3-4-6-15(11)20-17(24)9-12(2)21-22-18(25)13-7-8-16(23(26)27)14(19)10-13/h3-8,10H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-12+

InChI Key

CBGRYWAEIHKGIM-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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